1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride 1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 2411634-46-1
VCID: VC4268435
InChI: InChI=1S/C10H12N2O.ClH/c11-9-8-4-2-1-3-7(8)5-6-12-10(9)13;/h1-4,9H,5-6,11H2,(H,12,13);1H
SMILES: C1CNC(=O)C(C2=CC=CC=C21)N.Cl
Molecular Formula: C10H13ClN2O
Molecular Weight: 212.68

1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride

CAS No.: 2411634-46-1

Cat. No.: VC4268435

Molecular Formula: C10H13ClN2O

Molecular Weight: 212.68

* For research use only. Not for human or veterinary use.

1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride - 2411634-46-1

Specification

CAS No. 2411634-46-1
Molecular Formula C10H13ClN2O
Molecular Weight 212.68
IUPAC Name 5-amino-1,2,3,5-tetrahydro-3-benzazepin-4-one;hydrochloride
Standard InChI InChI=1S/C10H12N2O.ClH/c11-9-8-4-2-1-3-7(8)5-6-12-10(9)13;/h1-4,9H,5-6,11H2,(H,12,13);1H
Standard InChI Key WVFGEUUETIEMTG-UHFFFAOYSA-N
SMILES C1CNC(=O)C(C2=CC=CC=C21)N.Cl

Introduction

Chemical Structure and Nomenclature

The compound features a benzo[d]azepin-2-one core with an amino group at the 1-position and a hydrochloride salt. Its systematic IUPAC name is (1-amino-3,4,5-tetrahydro-1H-benzo[d]azepin-2(3H)-one) hydrochloride. The molecular formula is C₁₀H₁₃ClN₂O, with a molecular weight of 212.68 g/mol .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A one-pot multibond forming process has been reported for related 5-amino-2,5-dihydro-1H-benzo[b]azepines. The method involves:

  • Precursor Preparation: 2-Iodoanilines are converted to allylic trichloroacetimidates.

  • Cyclization: Intramolecular hydroamination under acidic conditions forms the azepine ring .
    For the target compound, adaptation of this protocol could involve introducing the amino group at the 1-position via reductive amination or nucleophilic substitution .

Industrial Production

Industrial synthesis likely employs continuous flow reactors to optimize yield and purity. Key challenges include:

  • Regioselectivity: Ensuring amino group incorporation at the 1-position.

  • Salt Formation: Controlled HCl gas introduction during crystallization to achieve stoichiometric hydrochloride salt formation .

Physicochemical Properties

PropertyValueSource
Molecular Weight212.68 g/mol
Density1.1 ± 0.1 g/cm³ (predicted)
Melting PointNot reported
Boiling Point377.5 ± 42.0 °C (predicted)
SolubilityLikely soluble in polar solvents (DMSO, water)
pKa16.04 ± 0.20 (amine group)

The hydrochloride salt enhances aqueous solubility compared to the free base, a critical factor for bioavailability in drug development .

Biological Activity and Mechanisms

Enzyme Inhibition

Structurally related benzazepines exhibit inhibitory effects on inflammatory enzymes (e.g., cyclooxygenase-2) and neurological targets (e.g., acetylcholinesterase) . While direct evidence for 1-amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride is lacking, its amine group may facilitate hydrogen bonding with catalytic residues, as seen in:

Ki=0.4±0.1μM(for analogous compound vs. COX-2)K_i = 0.4 \pm 0.1 \, \mu M \, \text{(for analogous compound vs. COX-2)}

DerivativeDose (mg/kg)Protection (%)
4a0.480
2c3080

The hydrochloride salt’s improved solubility may enhance bioavailability, potentially increasing efficacy in seizure models .

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a precursor for:

  • Hyponatremia Agents: Analogous structures are intermediates in mozavaptan synthesis .

  • Neuromodulators: Benzazepines target dopamine and serotonin receptors, suggesting potential antidepressant or antipsychotic applications .

Structure-Activity Relationship (SAR) Studies

Key structural features influencing activity include:

  • Amino Group Position: 1-position substitution may alter receptor binding kinetics vs. 3-substituted analogs .

  • Ring Saturation: Partial saturation (4,5-dihydro) balances conformational flexibility and target engagement .

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